4-Methyl-1-phenyl-1H-imidazole physicochemical properties and molecular weight
4-Methyl-1-phenyl-1H-imidazole physicochemical properties and molecular weight
The Physicochemical and Synthetic Profiling of 4-Methyl-1-phenyl-1H-imidazole: A Technical Whitepaper
Executive Introduction 4-Methyl-1-phenyl-1H-imidazole (CAS: 150587-21-6) is a highly versatile heterocyclic scaffold utilized extensively in pharmaceutical drug discovery and advanced materials science 1, [[2]](). As a Senior Application Scientist, I have structured this guide to move beyond basic data aggregation. Here, we analyze the causality behind its physicochemical behavior, map the structural logic of its substituents, and outline a self-validating synthetic workflow designed for high-yield, regioselective production.
Physicochemical Profiling & Molecular Weight Dynamics
Understanding the baseline physicochemical parameters of a scaffold is paramount for predicting its pharmacokinetic behavior, membrane permeability, and reactivity. The bulk molecular weight of 4-Methyl-1-phenyl-1H-imidazole is 158.20 g/mol , derived from its C10H10N2 molecular formula 1.
However, for researchers conducting high-resolution mass spectrometry (HRMS) during metabolite profiling or synthetic validation, the exact mass of 158.084398327 Da is the critical target metric [[1]](). Isolating the precise [M+H]+ isotopic envelope ensures the exclusion of isobaric interferences in complex biological matrices. Furthermore, the computed partition coefficient (LogP) of 2.1 and a Topological Polar Surface Area (TPSA) of 17.8 Ų classify this molecule as highly lipophilic with excellent theoretical membrane permeability, making it an ideal candidate for central nervous system (CNS) targeted libraries 1.
Table 1: Core Physicochemical Properties
| Property | Value | Clinical/Analytical Relevance |
|---|---|---|
| CAS Number | 150587-21-6 | Primary chemical identifier 1 |
| Molecular Formula | C10H10N2 | Stoichiometric baseline 1 |
| Molecular Weight | 158.20 g/mol | Bulk synthetic scaling [[1]]() |
| Exact Mass | 158.084398327 Da | HRMS target identification 1 |
| LogP | 2.1 | Lipophilicity & ADME prediction 1 |
| TPSA | 17.8 Ų | Blood-Brain Barrier (BBB) penetration 1 |
Structural Causality: Electronic & Steric Interplay
The chemical behavior of 4-Methyl-1-phenyl-1H-imidazole is dictated by the push-pull dynamics of its substituents. The imidazole core is an electron-rich aromatic system, but its reactivity is highly localized.
The methyl group at the C-4 position acts as a weak electron-donating group (+I effect). This donation increases the electron density of the imidazole ring, which plays a pivotal role in directing the regioselectivity of subsequent electrophilic substitution reactions, primarily favoring the adjacent C-5 position 3. Conversely, the phenyl group at the N-1 position introduces significant steric hindrance while modulating the electronic landscape through both inductive withdrawal (-I) and resonance (+M) effects 3. The interplay between the electron-donating methyl group and the bulky, electron-modulating phenyl ring fine-tunes the compound's overall lipophilicity and basicity.
Fig 1: Logical relationship between functional groups and physicochemical properties.
Strategic Construction & Synthetic Methodologies
The foundational approach to synthesizing the 4-Methyl-1-phenyl-1H-imidazole scaffold relies on the de novo construction of the imidazole ring from acyclic precursors, followed by targeted functionalization 2.
While a direct multi-component reaction (MCR) might seem appealing, the most robust and regioselective method involves a two-stage process. First, an α-halo ketone (e.g., 1-bromo-2-propanone) is reacted with formamide under thermal conditions. This condensation and cyclization yield the intermediate 4-methyl-1H-imidazole 2. The second stage involves the N-arylation of this intermediate. Rather than attempting a difficult direct condensation with a phenyl-substituted formamide, modern synthetic routes employ a metal-catalyzed C-N coupling (such as an Ullmann-type reaction) using a phenylating agent like iodobenzene [[2]](). This stepwise approach prevents over-alkylation and ensures absolute regiocontrol at the N-1 position.
Fig 2: De novo synthetic workflow for 4-Methyl-1-phenyl-1H-imidazole via N-arylation.
Self-Validating Experimental Protocol: Regioselective N-Arylation
To ensure trustworthiness and reproducibility, the following protocol for the Ullmann-type N-arylation of 4-methyl-1H-imidazole is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to eliminate guesswork.
Objective: Synthesize 4-Methyl-1-phenyl-1H-imidazole from 4-methyl-1H-imidazole and iodobenzene.
Step 1: Baseline Establishment (Pre-Reaction)
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Action: Prepare 1 mg/mL standard solutions of 4-methyl-1H-imidazole and iodobenzene in acetonitrile.
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Validation: Analyze via LC-MS to establish baseline retention times and ionization profiles (target m/z 83 for the imidazole starting material). This ensures precursor integrity before catalysis.
Step 2: Catalytic Assembly
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Action: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-methyl-1H-imidazole (1.0 equiv), iodobenzene (1.2 equiv), Copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol% as ligand), and Cesium carbonate (Cs₂CO₃, 2.0 equiv).
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Causality: Cs₂CO₃ is selected over weaker bases to efficiently deprotonate the imidazole N-H, facilitating the rapid formation of the active Cu-imidazolide complex. 1,10-phenanthroline stabilizes the Cu(I) oxidation state, preventing catalyst degradation at high temperatures.
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Action: Add anhydrous dimethylformamide (DMF) to achieve a 0.2 M concentration.
Step 3: Execution and In-Process Control (IPC)
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Action: Heat the reaction mixture to 110°C with vigorous stirring.
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Validation (IPC): At t = 4 hours and t = 8 hours, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.
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Self-Correction: The reaction is self-validating and deemed complete when the IPC chromatogram shows >95% consumption of the m/z 83 peak and the plateauing of the product peak at m/z 159 ([M+H]+). If starting material persists >10% after 8 hours, spike with an additional 5 mol% CuI.
Step 4: Workup and Isolation
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Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous ammonia (to strip copper residues) and brine.
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Validation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). Validate the final fractions via ¹H-NMR, specifically confirming the disappearance of the broad N-H singlet and the appearance of the 5-proton aromatic multiplet from the newly attached N-phenyl ring.
References
- Source: National Institutes of Health (nih.gov)
- Title: 4-Methyl-1-phenyl-1H-imidazole|C10H10N2|RUO - Benchchem (Synthetic Methodologies)
- Title: 4-Methyl-1-phenyl-1H-imidazole|C10H10N2|RUO - Benchchem (Electronic Properties)
